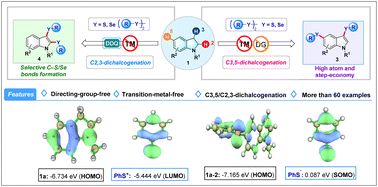Directing-group-free strategy for the iodine-mediated regioselective dichalcogenation of indolines: understanding the full catalytic cycles†
Organic Chemistry Frontiers Pub Date: 2023-12-11 DOI: 10.1039/D3QO01492D
Abstract
An unprecedented metal-free-catalyzed regioselective direct dehydrogenation–dichalcogenation of indolines at the C3,5- or C2,3-positions via a directing-group-free strategy is described. This protocol presents remarkable features including high regioselectivity, high atom and step economy, environmental friendliness and broad substrate scope. Derivatization experiments revealed that the synthesized chalcoindoles had potential for further modification to afford other valuable functional molecules. Coupled with control experiments and density functional theory (DFT) studies, the reaction mechanism was elucidated to gain deeper insights into the observed regioselectivity. The present work not only reveals a highly selective synthetic route for the dichalcogenation of indolines, but also opens up a new avenue for the further development of valuable C–H functionalization in indole-benzene rings through the use of an oxidative dehydrogenation strategy. Furthermore, it contributes significantly to a deeper understanding of the regioselective C–H functionalization of indoles, which is of great importance for both fundamental studies and practical applications in the field of organic chemistry.


Recommended Literature
- [1] VE-cadherin-based matrix promoting the self-reconstruction of pro-vascularization microenvironments and endothelial differentiation of human mesenchymal stem cells†
- [2] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [3] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [4] Ascertaining genuine SERS spectra of p-aminothiophenol
- [5] Contents list
- [6] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†
- [7] Enhanced photocatalytic performance of direct Z-scheme g-C3N4–TiO2 photocatalysts for the decomposition of formaldehyde in air
- [8] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [9] Unusual Rh nanocrystal morphology control by hetero-epitaxially growing Rh on Au@Pt nanowires with numerous vertical twinning boundaries†
- [10] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†










